molecular formula C11H21NO2 B1172002 titanomagnetite CAS No. 12178-54-0

titanomagnetite

Cat. No.: B1172002
CAS No.: 12178-54-0
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Description

Titanomagnetite (general formula Fe 3-x Ti x O 4 ) is a ferrimagnetic mineral that forms a complete solid solution series between its end-members magnetite (Fe 3 O 4 ) and ulvöspinel (Fe 2 TiO 4 ) . It is a common and critically important magnetic mineral in igneous and metamorphic rocks, making it an essential reference material in the fields of geophysics, geology, and materials science . Its intrinsic magnetic properties, including saturation magnetization and Curie temperature, are highly dependent on its chemical composition, particularly the titanium content ( x ), which allows researchers to tailor materials for specific investigations . This mineral is a key subject in geological research, especially in paleomagnetism, where it carries the magnetic remanence of rocks, enabling the study of ancient Earth's magnetic field and plate tectonics . In applied and industrial research, this compound is a vital raw material for the comprehensive recovery of iron, titanium, and vanadium . Studies focus on developing and optimizing advanced extraction and separation processes, such as magnetic separation, flotation, and novel hydrometallurgical methods using solutions like ammonium fluoride, to improve the efficiency and sustainability of metal recovery . Furthermore, its reduction behavior in fluidized bed systems is an active area of investigation for low-carbon ironmaking technologies . Beyond metallurgy, this compound is being explored for use in innovative materials, including as a cost-effective component in soft magnetic composites for large-scale inductive power transfer systems . This product is provided as a high-purity, well-characterized natural or synthetic material intended for laboratory research purposes. It is For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

12178-54-0

Molecular Formula

C11H21NO2

Synonyms

titanomagnetite

Origin of Product

United States

Comparison with Similar Compounds

Composition and Structure

  • Magnetite (x = 0) : Pure Fe$3$O$4$, inverse spinel structure with Fe$^{2+}$ and Fe$^{3+}$ occupying octahedral and tetrahedral sites.
  • Titanomagnetite (x > 0): Ti$^{4+}$ replaces Fe$^{3+}$ in octahedral sites, altering lattice parameters (e.g., TM60 has a smaller lattice constant than magnetite) .

Magnetic Properties

  • Hysteresis Parameters: Magnetite (x = 0) and TM60 (x = 0.6) show distinct trends in Day plots (Mrs/Ms vs. Hcr/Hc). TM60 has a narrower single-domain (SD) to multi-domain (MD) transition range compared to magnetite .
Property Magnetite (x = 0) This compound (x = 0.6)
Lattice Parameter (Å) 8.396 8.34 (TM60)
Saturation Magnetization ~92 Am$^2$/kg ~25 Am$^2$/kg
Pressure Response (4 GPa) +2× magnetization +21× magnetization

Comparison with Ilmenite (FeTiO$_3$)

Composition and Occurrence

  • Ilmenite : FeTiO$_3$, rhombohedral structure, dominant in heavy mineral sands.
  • This compound: Higher Fe$2$O$3$ (45–54%) and lower TiO$2$ (17–24%) compared to ilmenite (Fe$2$O$3$: 35–43%, TiO$2$: 21–46%) .

Economic and Geochemical Significance

  • Vanadium Content: this compound contains 3,392–4,442 ppm V, significantly higher than ilmenite (1,429–1,816 ppm) .
  • Applications: this compound is a primary vanadium source and steel feedstock, while ilmenite is mined for titanium dioxide production .
Component This compound (wt%) Ilmenite (wt%)
Fe$2$O$3$ 45–53.78 35.82–42.97
TiO$_2$ 17.91–24.42 21.64–45.66
Vanadium (ppm) 3,392–4,442 1,429–1,816

Comparison with Titanomaghemite (Oxidized this compound)

Formation and Properties

  • Titanomaghemite forms via low-temperature oxidation (<300°C) of this compound, leading to cation vacancies and reduced magnetization .
  • Self-Reversal: Both titanomaghemite and Al-substituted this compound exhibit partial thermoremanent magnetization (TRM) self-reversal due to phase interactions during heating .

Curie Temperature

  • Titanomaghemite’s Curie point increases during oxidation (e.g., from 150°C to >300°C), unlike stable Curie temperatures in unaltered this compound .

Comparison with Titanohematite (Fe${2-x}$Ti$x$O$_3$)

Thermo-Oxybarometry

  • This compound-titanohematite pairs are used to estimate pre-eruptive magma conditions. This compound’s Ti content increases with temperature, while titanohematite’s Ti content reflects oxygen fugacity .

Structural Differences

  • This compound: Cubic spinel structure.
  • Titanohematite: Rhombohedral corundum structure, forming exsolution lamellae in this compound under subsolidus conditions .

Other Related Compounds

Al-Substituted this compound

  • Al$^{3+}$ substitution (e.g., Fe${2.24}$Ti${0.64}$Al${0.12}$O$4$) enhances thermal stability and induces self-reversal during TRM acquisition, a behavior absent in pure this compound .

Vanadium-Bearing this compound

  • Vanadium substitutes into the this compound lattice, creating economically viable deposits for V, Fe, and Ti extraction .

Preparation Methods

Synthesis Procedure and Parameters

In a representative study, this compound nanoparticles were synthesized using iron sand as the primary raw material. The process begins with dissolving iron sand in hydrochloric acid to obtain a solution containing Fe2+\text{Fe}^{2+}, Fe3+\text{Fe}^{3+}, and Ti4+\text{Ti}^{4+} ions. Ammonium hydroxide is then added to precipitate the metal hydroxides, which are subsequently annealed at temperatures between 300°C and 600°C to crystallize the spinel structure. Key parameters include:

  • Molar ratio of Ti/Fe : Varied from 0 to 0.5 to adjust titanium substitution levels.

  • pH : Maintained at 10–12 to ensure complete precipitation.

  • Annealing temperature : Optimized at 500°C for 2 hours to achieve phase purity.

Structural and Optical Characterization

X-ray diffraction (XRD) analysis confirms the formation of a single-phase spinel structure with lattice parameters increasing linearly from 8.3689 Å to 8.3715 Å as titanium content rises. This expansion is attributed to the larger ionic radius of Ti4+\text{Ti}^{4+} (0.605 Å) compared to Fe3+\text{Fe}^{3+} (0.645 Å in octahedral sites). Fourier-transform infrared (FTIR) spectroscopy reveals metal-oxygen bonding vibrations at 425–475 cm1^{-1} (tetrahedral sites) and 630–475 cm1^{-1} (octahedral sites), consistent with the spinel configuration.

Optical bandgap measurements via UV-vis spectroscopy show minimal variation (2.1eV\sim 2.1 \, \text{eV}) across different titanium substitutions, indicating that electronic properties remain stable despite structural changes.

Table 1: Structural Properties of Coprecipitated this compound

Ti Content (x)Lattice Parameter (Å)Crystallite Size (nm)Bandgap (eV)
0.08.368912.32.10
0.28.369813.12.11
0.58.371514.52.09

Fluorination and Thermal Decomposition of this compound Concentrates

Industrial-scale processing of this compound ores often involves fluorination followed by thermal decomposition to separate titanium, iron, and silicon oxides. This method, detailed in patent WO2015094008A1, enables the recovery of high-purity metallic iron and titanium dioxide.

Process Overview

  • Fluorination : this compound concentrate is mixed with ammonium fluoride (NH4F\text{NH}_4\text{F}) or ammonium bifluoride (NH4HF2\text{NH}_4\text{HF}_2) in a 240–350 wt% ratio and sintered at 110–240°C. The reaction produces ammonium fluorometallates:

    Fe3O4+12NH4F3NH4FeF4+4NH3+6H2O\text{Fe}_3\text{O}_4 + 12 \, \text{NH}_4\text{F} \rightarrow 3 \, \text{NH}_4\text{FeF}_4 + 4 \, \text{NH}_3 + 6 \, \text{H}_2\text{O} TiO2+4NH4F(NH4)2TiF6+2NH3+2H2O\text{TiO}_2 + 4 \, \text{NH}_4\text{F} \rightarrow (\text{NH}_4)_2\text{TiF}_6 + 2 \, \text{NH}_3 + 2 \, \text{H}_2\text{O}
  • Sublimation and Separation :

    • First Heating (320–350°C) : Volatile ammonium fluorosilicates ((NH4)2SiF6(\text{NH}_4)_2\text{SiF}_6) sublime and are captured in water, yielding silicon dioxide.

    • Second Heating (500–800°C) : Ammonium fluorotitanate ((NH4)2TiF6(\text{NH}_4)_2\text{TiF}_6) sublimes, leaving behind iron fluorides. Hydrated titanium dioxide is precipitated via ammonia addition, while residual iron oxides undergo pyrohydrolysis at 650°C to produce Fe2O3\text{Fe}_2\text{O}_3.

Efficiency and Byproduct Management

The process achieves >95% recovery rates for titanium and iron. Ammonium fluoride is regenerated through gas scrubbing, reducing reagent consumption by 40%. Challenges include controlling silicon dioxide purity, which requires precise sublimation temperatures to avoid co-sublimation of titanium compounds.

Table 2: Conditions for Fluorination-Based this compound Processing

StepTemperature RangeKey ReactionsProducts
Fluorination110–240°CFormation of (NH4)2TiF6(\text{NH}_4)_2\text{TiF}_6, NH4FeF4\text{NH}_4\text{FeF}_4Fluorinated bulk
Silicon Sublimation320–350°C(NH4)2SiF6SiO2+2NH4F(\text{NH}_4)_2\text{SiF}_6 \rightarrow \text{SiO}_2 + 2 \, \text{NH}_4\text{F}Silicon dioxide
Titanium Sublimation500–800°C(NH4)2TiF6TiO2+2NH4F(\text{NH}_4)_2\text{TiF}_6 \rightarrow \text{TiO}_2 + 2 \, \text{NH}_4\text{F}Titanium dioxide
Iron Pyrohydrolysis650°C2FeF3+3H2OFe2O3+6HF2 \, \text{FeF}_3 + 3 \, \text{H}_2\text{O} \rightarrow \text{Fe}_2\text{O}_3 + 6 \, \text{HF}Iron(III) oxide

Composite Hot Briquetting for Blast Furnace Applications

This compound ironsand-coal composite hot briquettes (ICHB) represent an innovative approach to utilizing this compound in ironmaking. This method enhances the reducibility and permeability of blast furnace burdens while minimizing titanium nitride (TiN\text{TiN}) formation.

Briquette Preparation and Optimization

  • Raw Materials : this compound ironsand (58–62 wt% Fetotal\text{Fe}_{\text{total}}), coal (20–25 wt%), and binders (3–5 wt% bentonite).

  • Compaction : Briquettes are pressed at 150–200 MPa and cured at 300°C for 2 hours, achieving compressive strengths >3000 N.

Softening-Melting Behavior

Laboratory-scale blast furnace simulations reveal that a 10% ICHB charging ratio optimizes softening-melting dynamics:

  • Cohesive Zone Thickness : Reduced by 22% compared to conventional burdens.

  • Dripping Efficiency : Peak dripping ratio of 66.71% at 10% ICHB, dropping to 48.3% at 20% due to Ti(C,N)\text{Ti(C,N)} precipitation.

Table 3: Performance of ICHB at Varying Charging Ratios

ICHB Charging Ratio (%)Cohesive Zone Thickness (mm)Dripping Ratio (%)Ti(C,N)\text{Ti(C,N)} Content (wt%)
512063.20.8
109566.71.2
2011048.32.5

Q & A

Q. How can titanomagnetite be reliably identified and characterized in geological samples?

this compound identification requires a multi-technique approach:

  • X-ray diffraction (XRD) to confirm spinel structure and lattice parameters.
  • SEM-EDS for elemental mapping to distinguish Ti-rich zones from pure magnetite .
  • Hysteresis loops (e.g., Mrs/Ms and Hcr/Hc ratios) to infer grain-size distribution using the Day plot framework .
  • Thermomagnetic analysis to detect Ti-dependent Curie temperature shifts (e.g., ~150–580°C for x = 0–0.6 in Fe3x_{3-x}Tix_xO4_4) .

Q. What experimental parameters are critical for designing this compound reduction studies in hydrogen environments?

Key parameters include:

  • Temperature gradients (e.g., 700–1000°C for hydrogen-induced fluidized bed reduction).
  • Gas composition (H2_2/CO ratios) to simulate industrial conditions.
  • Pre-oxidation treatment : Heating in O2_2 to convert this compound to titanohematite, which enhances reducibility by inducing structural expansion during reduction .
  • Kinetic monitoring via mass loss measurements and phase analysis (e.g., XRD post-reduction) .

Advanced Research Questions

Q. How do Mg isotopic fractionation patterns in this compound inform magma differentiation processes?

Mg isotopes fractionate during Fe–Ti oxide crystallization (e.g., δ26^{26}Mg in this compound phenocrysts ranges from +0.15 to +0.52, higher than coexisting silicates). This suggests:

  • Crystal-melt partitioning favors heavy Mg isotopes in oxides.
  • Fractional crystallization models must account for oxide-driven isotopic shifts, particularly in evolved, MgO-poor magmas .
  • Methodological steps include LA-ICP-MS for in situ δ26^{26}Mg analysis paired with petrographic zoning studies .

Q. How can contradictions in pre-oxidation effects on this compound reducibility be resolved?

Conflicting data arise from:

  • Variable Ti content : Higher Ti (x > 0.6) stabilizes rhombohedral titanohematite, which reduces slower than cubic spinel structures .
  • Grain-size heterogeneity : Nanoscale SP (superparamagnetic) grains in mixtures skew reduction kinetics, requiring correction via hysteresis-derived mixing curves .
  • Experimental validation : Compare fixed-bed vs. fluidized-bed reactors to isolate diffusion vs. chemical reaction controls .

Q. What methodological frameworks reconcile this compound hysteresis data with micromagnetic models?

  • SD + MD mixing theory : Fit hysteresis parameters (Mrs/Ms vs. Hcr/Hc) to theoretical curves for single-domain (SD) and multidomain (MD) mixtures. PSD (pseudo-single-domain) trends align with SD + MD overlaps .
  • Stress correction : Internal stress shifts Day plot positions; independent stress measurements (e.g., Raman spectroscopy) are required for accurate grain-size interpretation .
  • Nonlinear mixing models : Apply to Hcr/Hc ratios in mechanical mixtures of ultrafine and coarse grains .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between this compound magnetic data and geochemical models?

  • Cross-validation : Pair hysteresis data with independent methods (e.g., TEM for domain structure, Mössbauer spectroscopy for Fe2+^{2+}/Fe3+^{3+} ratios) .
  • Error propagation analysis : Quantify uncertainties in diamagnetic corrections and fitting parameters (e.g., χ(T) or M(H) curves) .
  • Repository transparency : Deposit raw hysteresis data and analytical expressions (e.g., Hamiltonian-derived fits) in open-access repositories .

Methodological Best Practices

Q. What criteria define a robust research question for this compound studies?

  • Specificity : Include variables (e.g., "How does Ti content (x in Fe3x_{3-x}Tix_xO4_4) affect Curie temperature?").
  • Testability : Ensure access to necessary tools (e.g., vibrating sample magnetometry, SEM).
  • Novelty : Address gaps (e.g., "Why do Mg isotopes fractionate in Fe–Ti oxides but not silicates?") .

Q. How can experimental reproducibility be ensured in this compound research?

  • Detailed protocols : Document synthesis conditions (e.g., oxygen fugacity, annealing time).
  • Data accessibility : Share raw hysteresis loops, XRD patterns, and isotopic datasets via repositories .
  • Peer review : Pre-submission validation by domain experts to identify methodological blind spots .

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